molecular formula C17H22N2O4S B5657886 [(1R,5S)-6-azabicyclo[3.2.1]octan-6-yl]-[3-(3-hydroxyazetidin-1-yl)sulfonylphenyl]methanone

[(1R,5S)-6-azabicyclo[3.2.1]octan-6-yl]-[3-(3-hydroxyazetidin-1-yl)sulfonylphenyl]methanone

Cat. No.: B5657886
M. Wt: 350.4 g/mol
InChI Key: ZGEVQFZEGXMQPK-OCCSQVGLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(1R,5S)-6-azabicyclo[3.2.1]octan-6-yl]-[3-(3-hydroxyazetidin-1-yl)sulfonylphenyl]methanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique bicyclic structure combined with a sulfonylphenyl group, making it an interesting subject for chemical research and industrial applications.

Properties

IUPAC Name

[(1R,5S)-6-azabicyclo[3.2.1]octan-6-yl]-[3-(3-hydroxyazetidin-1-yl)sulfonylphenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4S/c20-15-10-18(11-15)24(22,23)16-6-2-4-13(8-16)17(21)19-9-12-3-1-5-14(19)7-12/h2,4,6,8,12,14-15,20H,1,3,5,7,9-11H2/t12-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGEVQFZEGXMQPK-OCCSQVGLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(C1)N(C2)C(=O)C3=CC(=CC=C3)S(=O)(=O)N4CC(C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C[C@H](C1)N(C2)C(=O)C3=CC(=CC=C3)S(=O)(=O)N4CC(C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,5S)-6-azabicyclo[3.2.1]octan-6-yl]-[3-(3-hydroxyazetidin-1-yl)sulfonylphenyl]methanone typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the azabicyclo[3.2.1]octane ring: This can be achieved through a Diels-Alder reaction followed by a series of reduction and cyclization steps.

    Introduction of the sulfonylphenyl group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides under basic conditions.

    Attachment of the hydroxyazetidinyl group: This can be done through nucleophilic substitution reactions, where the azetidinyl group is introduced using azetidine derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

[(1R,5S)-6-azabicyclo[3.2.1]octan-6-yl]-[3-(3-hydroxyazetidin-1-yl)sulfonylphenyl]methanone can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Typically performed in acidic or basic media at elevated temperatures.

    Reduction: Often carried out in anhydrous solvents under inert atmosphere.

    Substitution: Conditions vary widely but generally involve polar aprotic solvents and catalysts to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

[(1R,5S)-6-azabicyclo[32

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving the central nervous system.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which [(1R,5S)-6-azabicyclo[3.2.1]octan-6-yl]-[3-(3-hydroxyazetidin-1-yl)sulfonylphenyl]methanone exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1R,5S)-6-azabicyclo[3.2.1]octan-6-yl]-[3-(3-hydroxyazetidin-1-yl)sulfonylphenyl]methanone is unique due to its combination of a bicyclic structure with a sulfonylphenyl group and a hydroxyazetidinyl moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.